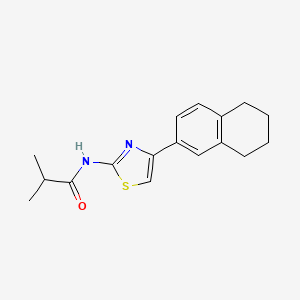
N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)isobutyramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)isobutyramide” is a chemical compound. The compound is related to “(5,6,7,8-tetrahydronaphthalen-2-yl)methanamine” which has a molecular formula of CHN, an average mass of 161.243 Da, and a monoisotopic mass of 161.120453 Da .
Molecular Structure Analysis
The molecular structure of “this compound” is complex. It contains a tetrahydronaphthalen-2-yl group, a thiazol-2-yl group, and an isobutyramide group. The related compound “(5,6,7,8-tetrahydronaphthalen-2-yl)methanamine” has a molecular formula of CHN .科学的研究の応用
Anti-inflammatory and Analgesic Activities
A study focused on the synthesis of tetrahydronaphthalene derivatives, revealing significant anti-inflammatory and analgesic activities comparable to indomethacin, a reference drug. These compounds, particularly the thiazolo-coumarin derivatives, demonstrated dual anti-inflammatory and analgesic properties with a superior gastrointestinal tract (GIT) safety profile in experimental models, highlighting their potential in therapeutic applications (Haiba et al., 2014).
Anticancer Potency
Another investigation synthesized novel thiazoline-tetralin derivatives and evaluated their anticancer potency on various human cancer cell lines, including breast adenocarcinoma (MCF-7), lung carcinoma (A549), and mouse embryoblast (NIH/3T3) cell lines. Certain derivatives displayed significant antitumor efficiency, particularly against the MCF-7 cell line, indicating their potential as anticancer agents. Additionally, some compounds exhibited excellent apoptotic levels against the A549 cell line, surpassing even cisplatin, a widely used chemotherapy drug (Turan-Zitouni et al., 2018).
Green Chemistry in Material Synthesis
Research aimed at developing environmentally friendly synthesis methods led to the construction of multi-functionalized benzenes using a green mortar and pestle grinding technique. This approach emphasizes the importance of sustainable practices in chemical synthesis and the potential applications of these compounds in various fields, including materials science (Damera & Pagadala, 2023).
作用機序
Target of Action
The primary targets of the compound “2-methyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]propanamide” are currently unknown. The compound’s structure suggests it may interact with proteins or receptors that have affinity for naphthalene and thiazole derivatives
Mode of Action
Based on its structural similarity to other naphthalene and thiazole derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to conformational changes in the target proteins, potentially altering their function.
Biochemical Pathways
Naphthalene and thiazole derivatives have been associated with a variety of biological activities, including antiviral, anti-inflammatory, and anticancer effects . Therefore, it’s plausible that this compound could influence pathways related to these biological processes.
Pharmacokinetics
Its molecular weight (based on the naphthalene core structure, which is approximately 1322023 g/mol ) suggests it could be well-absorbed in the body The presence of the thiazole group might influence its metabolic stability, potentially leading to active metabolites or facilitating its excretion
Result of Action
Given the biological activities associated with naphthalene and thiazole derivatives, it’s possible that this compound could have anti-inflammatory, antiviral, or anticancer effects . .
特性
IUPAC Name |
2-methyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-11(2)16(20)19-17-18-15(10-21-17)14-8-7-12-5-3-4-6-13(12)9-14/h7-11H,3-6H2,1-2H3,(H,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOMRAUSPQRXMBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC(=CS1)C2=CC3=C(CCCC3)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{5-[(E)-2-(5-{[(4-acetylphenyl)amino]sulfonyl}-2-thienyl)vinyl]-3-methylisoxazol-4-yl}cyclopropanecarboxamide](/img/structure/B2376475.png)
![N-(3,5-dimethoxyphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2376476.png)
![3-(4-fluorobenzyl)-1,7-dimethyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2376478.png)
![{5-[(4-bromophenyl)sulfonyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 3-chlorobenzenecarboxylate](/img/structure/B2376479.png)
![1-Benzyl-3-(furan-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/structure/B2376480.png)

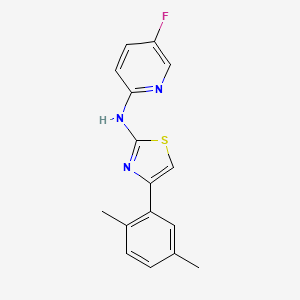
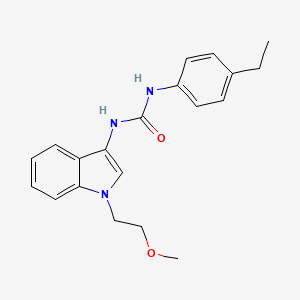
![N-(sec-butyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2376486.png)
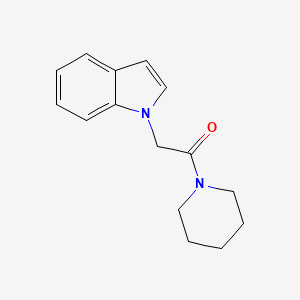
![2-((3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2376491.png)

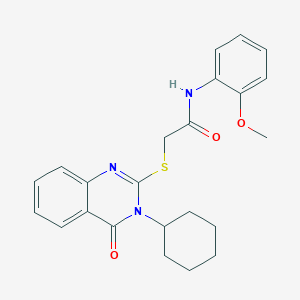
![5-Bromo-2-[[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2376496.png)
